Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate

Description

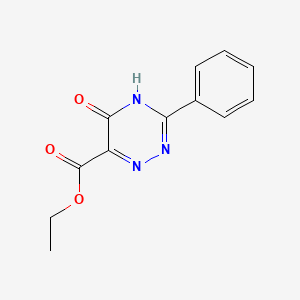

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a hydroxyl group at position 5, a phenyl substituent at position 3, and an ethoxycarbonyl group at position 6. For example, compounds like ethyl 3-phenyl-5-methyl-1,2,4-triazine-6-carboxylate (5b) and ethyl 5-imino-3-oxo-2-phenyl derivatives (6a) share core triazine frameworks with varying substituents, enabling inferences about its properties .

The hydroxyl group at position 5 likely enhances solubility through hydrogen bonding, while the phenyl group at position 3 contributes to aromatic interactions, influencing both stability and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-3-phenyl-4H-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-11(16)13-10(15-14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZRAUQVYNSJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312315 | |

| Record name | 4K-350S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36286-76-7 | |

| Record name | Ethyl 2,5-dihydro-5-oxo-3-phenyl-1,2,4-triazine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36286-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 252114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036286767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC252114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4K-350S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine-5,6-dione with ethyl alcohol in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The triazine ring can be reduced under specific conditions to yield different reduced forms.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the ethyl ester group can produce various ester derivatives .

Scientific Research Applications

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key triazine derivatives, emphasizing substituent-driven variations in yield, melting point (mp), and spectral features:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 5f) increase melting points but often reduce synthetic yields, likely due to decreased nucleophilicity at reactive sites .

- Hydroxyl vs. Methylthio : The hydroxyl group in the target compound may improve aqueous solubility compared to methylthio or chloro analogs, which prioritize lipophilicity .

- Imino-Oxo Tautomerism: Compounds like 6a exhibit high yields (79.3%) and thermal stability, attributed to resonance stabilization of the imino-oxo system .

Biological Activity

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound with significant potential in biological applications, particularly in antimicrobial and anticancer activities. This article explores its biological activity based on diverse research findings.

- Molecular Formula : C12H11N3O3

- Molecular Weight : 245.23 g/mol

- CAS Number : 36286-76-7

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. Research indicates that this compound exhibits structure-dependent antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | No significant activity observed |

| Enterococcus faecalis | Comparable to standard antibiotics |

In one study, the compound demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as a therapeutic agent against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Notably, it has shown promising results against non-small cell lung adenocarcinoma (A549 cells):

| Compound | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Ethyl Triazine | 63.4 | <0.05 |

| 3,5-Dichloro variant | 21.2 | <0.0001 |

The compound's efficacy increased significantly with specific substitutions on the phenyl ring, indicating that modifications can enhance its anticancer potential .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzymes critical for microbial growth and cancer cell proliferation. This modulation can lead to apoptosis in cancer cells and reduced viability in bacterial cultures .

Case Studies

- Antimicrobial Study : A study evaluated the compound's effectiveness against various bacterial strains. The results indicated that while it was effective against certain Gram-positive bacteria, it lacked activity against Gram-negative strains like Pseudomonas aeruginosa .

- Anticancer Evaluation : In vitro studies on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study emphasized the importance of structural modifications to enhance anticancer activity .

Q & A

Q. What are the established synthetic routes for Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate, and how do reaction parameters influence yield?

The compound is synthesized via multi-step reactions involving cyclization of precursors. Key steps include:

- Cyclization under inert atmosphere : To prevent oxidation, reactions are conducted in nitrogen/argon environments. For example, cyclization of 4-chloroaniline derivatives with ethyl carboxylate precursors requires 72-hour reaction times to achieve yields of 32–73% .

- pH and temperature control : Optimal pH (neutral to slightly acidic) and temperatures (60–80°C) are critical to avoid degradation of intermediates .

- Purification : Recrystallization from ethanol-water mixtures improves purity, as demonstrated in analogous triazine derivatives .

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, triclinic crystal systems of similar triazine derivatives were resolved with SHELX, achieving R-factors < 0.05 .

- Spectroscopy : Confirm structure via:

- IR : Hydroxy and carbonyl stretches (e.g., 1693–1777 cm⁻¹ for C=O) .

- NMR : Key signals include δ 1.25–1.35 ppm (ethyl CH3) and aromatic proton splitting patterns (e.g., δ 7.10–7.80 ppm for phenyl groups) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Standard conditions : Stable at room temperature in dry, dark environments.

- Degradation risks : Hydrolysis occurs under extreme pH (<3 or >10) or prolonged exposure to moisture. Thermal decomposition is observed above 150°C .

- Mitigation : Store in desiccators with silica gel and avoid prolonged light exposure .

Q. What reactivity patterns enable its use in further chemical transformations?

- Hydroxy group : Participates in esterification or alkylation. For example, phosphorylation of analogous hydroxy-triazines with triphenylphosphine yields derivatives for coordination chemistry .

- Phenyl ring : Electrophilic substitution (e.g., nitration, halogenation) modifies electronic properties .

- Triazine core : Reacts with nucleophiles (e.g., amines) at C-2 and C-4 positions, enabling functionalization .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up without compromising purity?

- Parameter screening : Use Design of Experiments (DoE) to optimize time, temperature, and stoichiometry. For instance, extending reaction time from 48 to 72 hours increased yields by 40% in analogous triazines .

- Catalyst selection : Triphenylphosphine and hexachloroethane improve cyclization efficiency in acetonitrile .

- Green chemistry : Replace ethanol-water recrystallization with microwave-assisted purification to reduce solvent use .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

- Cross-validation : Combine NMR (e.g., 2D COSY, HSQC) with high-resolution MS to confirm ambiguous signals .

- Twinned crystals : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) to identify discrepancies .

Q. What strategies are effective in designing biologically active derivatives?

- Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridyl) to enhance solubility or target affinity .

- Prodrug approaches : Convert the ethyl ester to a hydrolyzable group (e.g., morpholine amide) for controlled release .

- Fragment-based design : Use the triazine core as a scaffold for combinatorial libraries, leveraging its hydrogen-bonding capacity .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase). For example, triazine derivatives with methoxy substituents showed stronger binding via π-π stacking .

- MD simulations : Analyze stability of ligand-protein complexes in aqueous environments (e.g., GROMACS) over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity with bioactivity using Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.